molecular formula C22H23N5O2 B2755242 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide CAS No. 1358415-25-4

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide

Cat. No.: B2755242
CAS No.: 1358415-25-4
M. Wt: 389.459
InChI Key: MHBCKLOEOVSSGA-UHFFFAOYSA-N
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Description

The compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide” belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of non-naturally occurring small molecules has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been dedicated to synthesizing and evaluating the chemical properties of related triazoloquinoxaline derivatives. For instance, a diversified synthesis method for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives employs Ugi four-component reactions and copper-catalyzed tandem reactions, demonstrating the compound's versatility in creating structurally varied scaffolds (An et al., 2017). This method highlights the efficiency and adaptability in accessing complex fused tricyclic structures from readily available materials.

Biological Evaluation and Potential Therapeutic Applications

Various analogues of triazoloquinoxaline, including structures closely related to 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide, have been synthesized and biologically evaluated for their potential as selective AMPA receptor antagonists. This includes the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173), revealing potent and selective AMPA receptor antagonism (Catarzi et al., 2004).

Another study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated their potential as novel and rapid-acting antidepressant agents through their reduction of immobility in behavioral despair models in rats, alongside their binding affinity to adenosine A1 and A2 receptors (Sarges et al., 1990). This research opens up avenues for developing new therapeutic agents targeting depressive disorders.

Biochemical Analysis

Biochemical Properties

It is known that similar triazoloquinoxaline derivatives have been found to intercalate with DNA, suggesting that this compound may interact with nucleic acids

Cellular Effects

Related compounds have shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that similar compounds exert their effects at the molecular level through DNA intercalation . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-5-18-24-25-21-22(29)26(16-8-6-7-9-17(16)27(18)21)12-19(28)23-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBCKLOEOVSSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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